molecular formula C21H24BrF B12574710 1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene CAS No. 586415-62-5

1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene

Cat. No.: B12574710
CAS No.: 586415-62-5
M. Wt: 375.3 g/mol
InChI Key: LGQFDZCLQXQITE-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene is an organic compound that belongs to the class of aryl halides It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a propylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene typically involves the bromination and fluorination of a suitable benzene derivative. One common method is the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The reaction conditions often include controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, in solvents such as tetrahydrofuran.

    Reduction: Lithium aluminum hydride in ether solvents.

Major Products Formed

The major products formed from these reactions include substituted benzene derivatives, biphenyl compounds, and reduced hydrocarbons, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine and fluorine atoms act as electrophilic sites, allowing the compound to form covalent bonds with nucleophiles. This interaction can lead to the formation of various substituted benzene derivatives, which can further participate in biological and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene is unique due to the presence of both bromine and fluorine atoms along with a propylcyclohexyl group

Properties

CAS No.

586415-62-5

Molecular Formula

C21H24BrF

Molecular Weight

375.3 g/mol

IUPAC Name

1-bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene

InChI

InChI=1S/C21H24BrF/c1-2-3-15-4-6-16(7-5-15)17-8-10-18(11-9-17)19-12-13-20(22)21(23)14-19/h8-16H,2-7H2,1H3

InChI Key

LGQFDZCLQXQITE-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC(=C(C=C3)Br)F

Origin of Product

United States

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